3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-14-3-5-15(6-4-14)21-26-22(32-27-21)16-7-12-19-20(13-16)25-24(30)28(23(19)29)17-8-10-18(31-2)11-9-17/h3-13H,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWKAOSYDCUDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of quinazoline derivatives often involves the reaction of appropriate anilines with isocyanates or carbonyl compounds. The specific compound can be synthesized using the following general reaction scheme:
- Starting Materials : 4-methoxyaniline, p-tolyl hydrazine, and appropriate carbonyl compounds.
- Reagents : Use of acetic anhydride or similar reagents to facilitate the formation of the oxadiazole ring.
- Characterization Techniques : The product is typically characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against various bacterial strains:
- Gram-positive bacteria : The compound exhibited moderate activity against Staphylococcus aureus.
- Gram-negative bacteria : It also showed some efficacy against Escherichia coli.
- Fungal activity : The compound demonstrated activity against Candida albicans.
In a study where several quinazoline derivatives were tested, the compound displayed inhibition zones ranging from 10 mm to 13 mm against these microorganisms, with Minimum Inhibitory Concentration (MIC) values reported between 70 mg/mL and 80 mg/mL for different strains .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and transcription. Specifically, it acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics . This mechanism helps in combating bacterial resistance by targeting essential pathways in bacteria.
Study 1: Antimicrobial Efficacy
In a comparative study involving multiple quinazoline derivatives, the specific compound was found to be among the top performers in terms of broad-spectrum activity. It surpassed standard antibiotics like ampicillin in certain tests .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| This compound | 12 (S. aureus) | 75 |
| Standard (Ampicillin) | 11 (S. aureus) | 80 |
Study 2: Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications at specific positions on the quinazoline ring could enhance biological activity. For instance, substituents at the 1 and 3 positions of the quinazoline ring were crucial for maintaining antimicrobial efficacy while minimizing toxicity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study published in 2022, various quinazoline derivatives were synthesized and tested for their antibacterial activity using the Agar well diffusion method. The results demonstrated that certain derivatives displayed moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The most promising compounds showed broad-spectrum efficacy comparable to standard antibiotics.
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives has also been investigated. These compounds have been shown to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases.
Case Study: In Vivo Anti-inflammatory Activity
A series of studies have reported on the synthesis of 4(3H)-quinazolinone derivatives that exhibited significant anti-inflammatory effects in animal models. For instance, specific derivatives demonstrated up to 36.3% inhibition of edema at a dose level of 50 mg/kg . This suggests that the compound could be beneficial in developing new anti-inflammatory drugs.
Other Therapeutic Applications
Beyond antimicrobial and anti-inflammatory effects, quinazoline derivatives are being explored for their role in cancer therapy. The structural diversity provided by substituents like oxadiazole enhances their ability to interact with biological targets involved in cancer progression.
Case Study: Cancer Cell Line Studies
Research has indicated that certain quinazoline derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This positions them as potential leads for anticancer drug development.
Summary of Applications
Q & A
Basic Question: What are the key synthetic routes for preparing 3-(4-methoxyphenyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the oxadiazole ring via cyclization of an acylthiosemicarbazide intermediate under reflux in solvents like DMF or DMSO, using bases (e.g., NaH or K₂CO₃) to promote cyclization .
- Step 2: Coupling the oxadiazole intermediate with a quinazoline precursor via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert conditions .
- Characterization: Intermediates are validated using ¹H/¹³C NMR (to confirm connectivity) and HPLC (purity >95%). Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in quinazoline-dione) .
Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key peaks should researchers prioritize?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Methoxy protons (~δ 3.8 ppm), aromatic protons from p-tolyl (δ 7.2–7.4 ppm), and quinazoline NH protons (δ 10–12 ppm, broad) .
- ¹³C NMR: Carbonyl carbons (quinazoline-dione C=O at ~160–165 ppm) and oxadiazole C=N (150–155 ppm) .
- IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1540–1600 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., ~435–450 Da depending on substituents) .
Advanced Question: How can researchers optimize reaction yields for the oxadiazole-quinazoline coupling step, and what experimental variables are most impactful?
Answer:
Use Design of Experiments (DoE) to identify critical parameters:
- Variables: Solvent polarity (DMF vs. THF), temperature (80–120°C), catalyst loading (Pd(PPh₃)₄ at 2–5 mol%), and reaction time (12–24 hrs) .
- Response Surface Methodology (RSM) can model interactions between variables. For example, higher Pd catalyst concentrations (5 mol%) in DMF at 100°C improved yields from 45% to 72% in analogous quinazoline derivatives .
- Validation: Confirm reproducibility via triplicate runs and HPLC tracking of byproducts (e.g., unreacted oxadiazole) .
Advanced Question: How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity for target enzymes?
Answer:
- DFT Calculations: Use B3LYP/6-311G(d,p) to compute:
- Electrostatic Potential (ESP): Identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms as H-bond acceptors) .
- HOMO-LUMO Gaps: Correlate with stability and charge-transfer potential. A narrow gap (<3 eV) suggests higher reactivity .
- Molecular Docking: Simulate binding to targets (e.g., kinases) using AutoDock Vina. For example, oxadiazole moieties in similar compounds showed strong π-π stacking with EGFR kinase (binding energy: −9.2 kcal/mol) .
Advanced Question: How should researchers resolve contradictions in reported biological activities (e.g., inconsistent IC₅₀ values) across studies?
Answer:
- Orthogonal Assays: Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives from assay interference .
- Control Experiments: Test against isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity .
- Meta-Analysis: Compare data using standardized protocols (e.g., fixed cell density, serum-free conditions) and adjust for batch effects (e.g., cell passage number) .
Advanced Question: What strategies are recommended for establishing structure-activity relationships (SAR) in quinazoline-oxadiazole hybrids?
Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing p-tolyl with halogenated aryl groups) and test against a panel of cancer cell lines .
- Pharmacophore Mapping: Identify critical moieties (e.g., oxadiazole’s H-bond acceptors) via 3D-QSAR using CoMFA or CoMSIA .
- In Silico ADMET: Predict bioavailability and toxicity with tools like SwissADME. For example, logP values >3 may indicate poor solubility, necessitating prodrug strategies .
Advanced Question: How can researchers leverage hybrid experimental-computational workflows to accelerate reaction discovery for this compound?
Answer:
- Reaction Path Search: Use quantum chemical software (Gaussian, ORCA) to model transition states and identify low-energy pathways for oxadiazole formation .
- High-Throughput Screening (HTS): Automate parallel synthesis in microtiter plates with real-time LC-MS monitoring to rapidly screen conditions .
- Feedback Loops: Integrate experimental data (e.g., failed reactions) into machine learning models (e.g., Random Forest) to predict optimal solvent/catalyst combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
